

An In-depth Technical Guide to Pridefine: Chemical Structure, Properties, and Pharmacological Profile

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Compound of Interest		
Compound Name:	Pridefine	
Cat. No.:	B1678094	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pridefine is a psychoactive compound that was investigated for its antidepressant properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. It details its mechanism of action as a triple reuptake inhibitor, summarizes its pharmacological data in structured tables, and outlines the signaling pathways affected by its activity. Furthermore, this guide provides detailed experimental protocols for the synthesis and analysis of **Pridefine**, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Pridefine, with the IUPAC name 3-(diphenylmethylene)-1-ethyl-pyrrolidine, is a pyrrolidine derivative.[1] Its chemical structure is characterized by a pyrrolidine ring, an ethyl group attached to the nitrogen atom, and a diphenylmethylene group at the third position.

Chemical Structure:

A summary of the key chemical and physical properties of **Pridefine** is presented in Table 1.

Table 1: Chemical and Physical Properties of Pridefine



Property	Value	Reference
IUPAC Name	3-(diphenylmethylene)-1-ethyl- pyrrolidine	[1]
CAS Number	5370-41-2	
Molecular Formula	C19H21N	[1]
Molecular Weight	263.38 g/mol	[1]
Melting Point	118-120 °C	
Boiling Point	Not available	
Solubility	Soluble in chloroform and methanol	
рКа	8.5 (predicted)	_
logP	4.2 (predicted)	_

Pharmacological Properties

Pridefine acts as a balanced, non-competitive reuptake inhibitor of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2] This triple reuptake inhibition leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The pharmacological data for **Pridefine**'s interaction with monoamine transporters are summarized in Table 2.

Table 2: Pharmacological Data of Pridefine



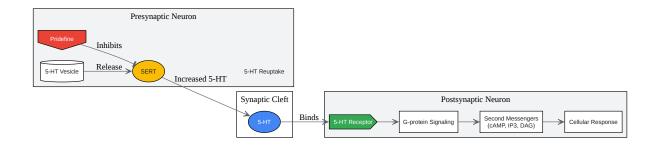
Target	Parameter	Value (M)	Reference
Norepinephrine Transporter (NET)	Ki	2.5 x 10 ⁻⁶	[2]
IC50	2.4 x 10 ⁻⁶	[2]	
Dopamine Transporter (DAT)	Ki	2.0 x 10 ⁻⁶	[2]
IC50	2.8 x 10 ⁻⁶	[2]	
Serotonin Transporter (SERT)	Ki	1.0 x 10 ⁻⁵	[2]
IC50	1.0 x 10 ⁻⁵	[2]	

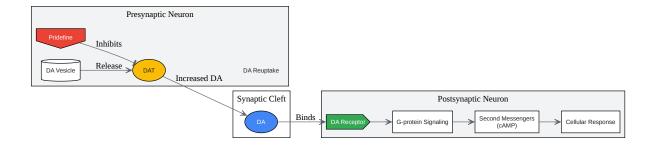
Clinical trials conducted in the late 1970s and early 1980s demonstrated that **Pridefine** was as effective as the tricyclic antidepressants amitriptyline and imipramine in treating major depressive disorder. Notably, **Pridefine** exhibited a better tolerability profile and a faster onset of action.

Signaling Pathways

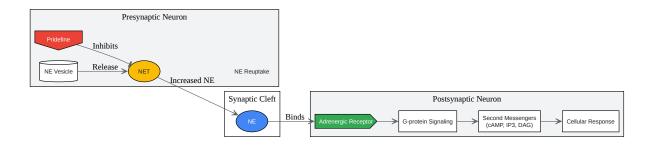
The therapeutic effects of **Pridefine** are mediated through the modulation of downstream signaling cascades resulting from the increased availability of serotonin, dopamine, and norepinephrine in the synapse. The following diagrams illustrate the generalized signaling pathways affected by the inhibition of their respective reuptake transporters.













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